molecular formula C8H8BrNO2 B145958 4-Nitrophenethyl bromide CAS No. 5339-26-4

4-Nitrophenethyl bromide

Cat. No.: B145958
CAS No.: 5339-26-4
M. Wt: 230.06 g/mol
InChI Key: NTURQZFFJDCTMZ-UHFFFAOYSA-N
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Description

4-Nitrophenethyl bromide (CAS 5339-26-4) is a brominated nitroaromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.05–230.06 g/mol . Structurally, it consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a two-carbon chain terminating in a bromine atom (-CH₂CH₂Br). Key properties include:

  • Melting point: 67–70°C .
  • Synonyms: 1-(2-Bromoethyl)-4-nitrobenzene, p-nitrophenethyl bromide, and 2-(4-nitrophenyl)ethyl bromide .
  • Synthesis: Produced via nitration of β-bromophenyl ethane using fuming nitric acid and acetic anhydride, achieving up to 69.2% yield under optimized conditions (-5°C, 4 hours) .

It is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of bifunctional chelators (e.g., p-SCN-Bn-HOPO) and other functionalized aromatic compounds .

Preparation Methods

4-Nitrophenethyl bromide can be synthesized through a nitration reaction of phenethyl bromide. The process involves the use of acetic acid, acetic anhydride, and fuming nitric acid as nitrating agents . The reaction is typically conducted at a controlled temperature of -5°C, with a reaction time of 4 hours. The yield of this compound under these conditions is approximately 69.2% .

Chemical Reactions Analysis

4-Nitrophenethyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

4-Nitrophenethyl bromide is characterized by the presence of a nitro group attached to a phenethyl moiety, making it an electrophilic compound suitable for various chemical reactions. Its structure can be represented as follows:

  • Molecular Formula : C9_9H10_10BrN2_2O2_2
  • Molar Mass : 232.09 g/mol
  • Melting Point : 67-69 °C

Biochemical Applications

1. Glutathione S-Transferase (GST) Studies

One of the primary applications of this compound is as a substrate in the study of glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying harmful compounds by catalyzing the conjugation of glutathione to electrophilic substrates.

  • Role : Acts as a marker for the θ-class GSTs.
  • Mechanism : The compound interacts with GST enzymes, facilitating the study of enzyme kinetics and substrate specificity. For instance, studies have shown that this compound can effectively activate human θ-class GSTs, aiding in understanding their biological roles and potential therapeutic targets .

2. Synthesis of Pharmacologically Active Compounds

This compound is employed in the synthesis of various pharmacologically active compounds, particularly in the development of opioid receptor agonists.

  • Example Case Study : In a recent study, researchers utilized this compound to modify N-phenethyl side chains in opioid derivatives, leading to compounds with enhanced activity at mu-opioid receptors (MOR). The results indicated significant variations in potency based on structural modifications involving this bromide .

Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Alkylation Reactions Used as an alkylating agent to introduce phenethyl groups into other chemical frameworks.
Substitution Reactions Participates in nucleophilic substitution reactions due to its electrophilic nature.
Synthesis of Ligands Employed in synthesizing complex ligands for coordination chemistry applications.

Toxicological Studies

Research has also focused on the toxicological aspects of this compound, assessing its effects on biological systems. Studies indicate that while it serves important functions in biochemical assays, its safety profile must be carefully evaluated due to its potential toxicity.

  • Findings : In vivo studies have demonstrated that exposure to certain concentrations can lead to observable physiological effects, necessitating further investigation into its safety and environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrobenzyl Bromide (CAS 100-11-8)

  • Molecular formula: C₇H₆BrNO₂; Molecular weight: 216.03 g/mol .
  • Structure : Features a benzyl group (-CH₂Br) directly attached to the nitro-substituted benzene ring.
  • Key differences :
    • Reactivity : The primary bromide (-CH₂Br) in 4-nitrobenzyl bromide undergoes SN2 reactions more readily than the secondary bromide (-CH₂CH₂Br) in 4-nitrophenethyl bromide due to steric hindrance differences .
    • Applications : Used in peptide synthesis and as a protecting group, whereas this compound is more common in chelator synthesis .

1-Chloro-2-(4-nitrophenyl)ethane (CAS 20264-95-3)

  • Molecular formula: C₈H₈ClNO₂; Molecular weight: 185.61 g/mol .
  • Structure : Similar to this compound but substitutes bromine with chlorine.
  • Key differences :
    • Reactivity : Chlorine is a poorer leaving group compared to bromine, making nucleophilic substitutions slower and less efficient .
    • Applications : Less frequently used in synthesis due to lower reactivity in displacement reactions.

Sepantronium Bromide (YM-155) (CAS 781661-94-7)

  • Molecular formula : C₂₀H₁₉BrN₄O₃; Molecular weight : 443.29 g/mol .
  • Structure : A complex molecule with a pyrazole core, bromine, and nitro groups.
  • Key differences: Bioactivity: Acts as a survivin inhibitor (IC₅₀ = 0.54 nM) with anticancer properties, unlike this compound, which lacks direct pharmacological activity .

4-Fluorobenzyl Bromide

  • Molecular formula : C₇H₆BrF; Molecular weight : 189.03 g/mol .
  • Structure : Benzyl bromide with a fluorine substituent at the para position.
  • Key differences :
    • Electronic effects : Fluorine’s electronegativity deactivates the aromatic ring differently than the nitro group, altering reactivity in electrophilic substitutions .
    • Applications : More common in fluorinated compound synthesis, whereas nitro-substituted derivatives are used in nitration-sensitive reactions.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Reactivity (Leaving Group) Primary Applications
This compound C₈H₈BrNO₂ 230.05 -NO₂, -CH₂CH₂Br Moderate (secondary Br) Chelators, synthetic intermediates
4-Nitrobenzyl bromide C₇H₆BrNO₂ 216.03 -NO₂, -CH₂Br High (primary Br) Peptide synthesis
1-Chloro-2-(4-nitrophenyl)ethane C₈H₈ClNO₂ 185.61 -NO₂, -CH₂CH₂Cl Low (Cl) Limited synthetic use
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocycle N/A (pharmacological agent) Cancer research

Biological Activity

4-Nitrophenethyl bromide (C8H8BrNO2), also known as 1-(2-bromoethyl)-4-nitrobenzene, is a compound that has garnered attention for its biological activities, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores the biochemical properties, biological activity, and relevant studies surrounding this compound.

  • Molecular Formula : C8H8BrNO2
  • Molecular Weight : 230.06 g/mol
  • Melting Point : 67-71 °C
  • Boiling Point : 116 °C at 0.2 mmHg
  • CAS Number : 5339-26-4

Enzyme Interaction

This compound is primarily recognized for its role as a substrate in studies involving glutathione S-transferases (GSTs), particularly the theta-class GST T1-1. This enzyme is crucial for detoxification processes in the human body, facilitating the conjugation of various substrates with glutathione, thereby aiding in the elimination of potentially harmful compounds.

  • Activation of GST T1-1 :
    • It has been shown that this compound activates the human theta-class GST T1-1 enzyme, which is involved in the biotransformation of halogenated alkanes and other xenobiotics .
    • The activation mechanism involves the formation of a glutathione conjugate, which is essential for detoxification pathways.
  • Kinetic Studies :
    • Kinetic characterization of GST T1-1 reveals that this compound exhibits specific substrate affinity and catalytic efficiency, making it a valuable tool for studying enzyme kinetics and substrate specificity .

Toxicological Studies

Research has also focused on the toxicological implications of this compound. In vivo studies have assessed its effects on biological systems:

  • Repeat Dose Studies :
    • A study conducted by the National Institute of Environmental Health Sciences (NIEHS) examined the effects of repeated doses of various compounds, including this compound, on liver function and gene expression profiles in rats .
    • Results indicated alterations in liver enzyme activities and gene expression linked to detoxification processes.

Case Study: Enzyme Characterization

A significant study highlighted the purification and characterization of recombinant human GST T1-1 expressed in Escherichia coli. This study utilized this compound as a substrate to evaluate kinetic parameters such as:

  • Vmax (maximum reaction rate) : Indicates how efficiently an enzyme converts a substrate into a product.
  • Km (Michaelis constant) : Reflects the affinity of the enzyme for its substrate.

The findings demonstrated that this compound serves as a good model substrate for evaluating GST activity, providing insights into enzyme mechanisms involved in drug metabolism .

Comparative Analysis Table

PropertyValue
Molecular FormulaC8H8BrNO2
Melting Point67-71 °C
Boiling Point116 °C (0.2 mmHg)
CAS Number5339-26-4
Primary Biological ActivityGST T1-1 Activation
Toxicological EffectsLiver enzyme alterations

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-nitrophenethyl bromide, and how do they influence its reactivity in synthetic applications?

  • Answer: this compound (CAS RN 5339-26-4) has a molecular weight of 230.05 g/mol and a melting point of 67–70°C . The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent bromine atom, making it reactive in nucleophilic substitution (SN2) reactions. Its low solubility in water necessitates the use of polar aprotic solvents (e.g., DMF, acetone) in synthetic workflows .

Q. What standard laboratory protocols are used for synthesizing this compound?

  • Answer: A common method involves alkylation of 4-nitrophenethyl alcohol using hydrobromic acid (HBr) under reflux conditions. For example, in radiopharmaceutical synthesis, this compound is prepared by refluxing 4-nitrophenethyl alcohol with HBr in acetic acid, followed by recrystallization for purification . Reaction yields (~46%) can be optimized by adjusting reaction time and temperature .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • 1H-NMR : Peaks at δ 7.4–8.2 ppm (aromatic protons) and δ 3.6–3.8 ppm (CH2Br adjacent to nitro group) confirm the structure .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 230 (M+) validates the molecular weight .
  • IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO2) and ~560 cm⁻¹ (C-Br) provide functional group confirmation .

Q. What safety measures are essential when handling this compound?

  • Answer: Due to its mutagenic properties , use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with activated carbon and dispose of contaminated solids via hazardous waste protocols. Liquid waste can be treated with activated charcoal filtration, followed by UV-Vis verification of residual bromide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in alkylation reactions?

  • Answer: Comparative studies show that replacing this compound with 4-nitrophenethyl tosylate increases yields (46% vs. <30%) due to the superior leaving-group ability of tosylate . Using excess K2CO3 as a base in toluene under reflux for 24 hours minimizes side reactions. Kinetic monitoring via TLC or HPLC ensures reaction completion .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Answer: The nitro group stabilizes the transition state in SN2 reactions by polarizing the C-Br bond, accelerating nucleophilic attack. Steric hindrance from the phenethyl group, however, may favor elimination pathways in bulky nucleophiles. Computational studies (DFT) can model these effects to predict regioselectivity .

Q. How does the nitro group affect the stability of this compound under varying storage conditions?

  • Answer: The nitro group increases susceptibility to photodegradation. Storage in amber vials at –20°C under inert gas (N2) prevents decomposition. Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV analysis identify degradation products like 4-nitrophenethyl alcohol .

Q. What analytical challenges arise in detecting trace decomposition products of this compound, and how are they resolved?

  • Answer: Decomposition products (e.g., 4-nitrophenethyl alcohol) can co-elute with the parent compound in HPLC. Using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) improves resolution. LC-MS/MS provides unambiguous identification with MRM transitions (e.g., m/z 230 → 183 for bromide loss) .

Q. How is this compound applied in radiopharmaceuticals or bioimaging probes?

  • Answer: It is used to alkylate ligands like TE2A-NCS for 64Cu radiolabeling in PET imaging. For example, coupling this compound to cyclam derivatives forms thiourea bonds, enabling tumor-targeting conjugates (e.g., c(RGDyK) for angiogenesis imaging) .

Q. What role does this compound play in studying enzyme inhibition or protein interactions?

  • Answer: As an alkylating agent, it modifies cysteine residues in proteins to probe active sites. For instance, incubating this compound with trypsin inhibits activity (IC50 ~ 10 µM), confirmed by fluorescence assays and X-ray crystallography to map binding sites .

Properties

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201549
Record name 4-Nitrophenethyl bromide
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5339-26-4
Record name 4-Nitrophenethyl bromide
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Record name 4-Nitrophenethyl bromide
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Record name 1-(2-Bromoethyl)-4-nitrobenzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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